molecular formula C12H18O3 B1382064 1-(Diethoxymethoxy)-4-methylbenzene CAS No. 25604-53-9

1-(Diethoxymethoxy)-4-methylbenzene

Cat. No. B1382064
CAS RN: 25604-53-9
M. Wt: 210.27 g/mol
InChI Key: SPSNQONPKHFHDO-UHFFFAOYSA-N
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Description

1-(Diethoxymethoxy)-4-methylbenzene, also known as 4-methoxy-1,2-diethoxybenzene, is an aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a sweet, pleasant odor. It is used in a variety of laboratory experiments, including organic synthesis, spectroscopy, and chromatography. It is also used as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Alternative Synthesis Approaches

    A study by Yang, Weng, and Zheng (2006) describes an alternative synthesis of 1,2,3,4-tetramethoxy-5-methylbenzene, which could be relevant for the synthesis of similar compounds like 1-(Diethoxymethoxy)-4-methylbenzene. This process involves a modified mild brominating agent and a method for introducing a methyl group into the aromatic ring, achieving good yields (Yang, Weng, & Zheng, 2006).

  • Photophysics in Different States

    Levitus et al. (2001) investigated the effects of aggregation on the photophysics of 1,4-diethynylbenzenes in solutions and crystals. This research can provide insights into the behavior of related compounds like 1-(Diethoxymethoxy)-4-methylbenzene in various states (Levitus et al., 2001).

Catalysis and Reactions

  • Oxidation Studies

    A study on the liquid-phase oxidation of methylbenzenes by the cobalt-copper-bromide system, as researched by Okada and Kamiya (1981), could be applicable to 1-(Diethoxymethoxy)-4-methylbenzene. This study focuses on achieving high selectivities in the oxidation process of similar compounds (Okada & Kamiya, 1981).

  • Electrochemical Reactions

    The study by Moghaddam et al. (2005) on the electrochemical oxidation of o-dihydroxybenzenes could offer relevant insights for understanding the electrochemical behavior of 1-(Diethoxymethoxy)-4-methylbenzene. This research investigates the formation of new derivatives through electrochemical processes (Moghaddam et al., 2005).

Environmental and Green Chemistry

  • Eco-Friendly Synthesis: Giugni et al. (2010) explored an environmentally friendly synthesis approach for 1,2-methylenedioxybenzene, which can be relevant for 1-(Diethoxymethoxy)-4-methylbenzene. This study emphasizes avoiding the use of harmful reagents and employing suitable heterogeneous catalysts (Giugni et al., 2010).

Molecular Structure and Spectroscopy

  • Structural and Spectral Analysis: Research on the synthesis and characterization of related compounds, such as in the study by Murugavel et al. (2017), can provide valuable information for understanding the molecular structure and spectral characteristics of 1-(Diethoxymethoxy)-4-methylbenzene (Murugavel et al., 2017).

properties

IUPAC Name

1-(diethoxymethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNQONPKHFHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethoxymethoxy)-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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